4-(2H-indazol-2-yl)benzonitrile
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H9N3 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
4-indazol-2-ylbenzonitrile |
InChI |
InChI=1S/C14H9N3/c15-9-11-5-7-13(8-6-11)17-10-12-3-1-2-4-14(12)16-17/h1-8,10H |
InChI Key |
IKEVCMFOHUUSAP-UHFFFAOYSA-N |
SMILES |
C1=CC2=CN(N=C2C=C1)C3=CC=C(C=C3)C#N |
Canonical SMILES |
C1=CC2=CN(N=C2C=C1)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 2h Indazol 2 Yl Benzonitrile and Analogous 2h Indazole Benzonitrile Derivatives
Classical and Reductive Cyclization Approaches to the 2H-Indazole Core
The formation of the bicyclic 2H-indazole ring is a critical step that has been approached through various intramolecular cyclization strategies. These methods typically involve the formation of a key N-N bond or a C-N bond to close the five-membered ring.
Cadogan Reaction Protocols for 2H-Indazole Formation
The Cadogan reaction is a classical reductive cyclization method for synthesizing 2H-indazoles from nitroaromatic compounds. nih.gov Traditionally, this reaction is conducted under harsh conditions, often requiring high temperatures (typically >150 °C) while refluxing in an excess of reducing agents like trialkyl phosphites or phosphines. nih.gov The widely accepted mechanism involves the deoxygenation of a nitro group to generate a reactive nitrene intermediate, which then undergoes intramolecular cyclization. nih.govresearchgate.net
Recent advancements have focused on developing milder conditions for the Cadogan cyclization. For instance, a one-pot method combines the condensation of ortho-nitrobenzaldehydes with amines to form an ortho-imino-nitrobenzene intermediate, which then undergoes a Cadogan-type reductive cyclization promoted by tri-n-butylphosphine at a significantly lower temperature of 80°C in isopropanol. organic-chemistry.org This modified protocol offers an operationally simple, efficient, and scalable solution that avoids the need to isolate intermediates and is compatible with a diverse range of electronic and steric properties on both the nitrobenzaldehyde and amine components. organic-chemistry.org Further mechanistic studies have provided evidence for competent oxygenated intermediates, such as 2H-indazole N-oxides, suggesting that non-nitrene pathways may also be operational and enabling a formal Cadogan cyclization to proceed even at room temperature after their isolation. nih.govacs.orgescholarship.org
| Method | Reducing Agent | Temperature | Key Features |
| Classical Cadogan | Excess trialkyl phosphites/phosphines | >150 °C | Harsh conditions, high temperatures required. nih.gov |
| Modified One-Pot | Tri-n-butylphosphine | 80 °C | Milder conditions, good to excellent yields, broad substrate scope. organic-chemistry.org |
| N-Oxide Mediated | Phosphorus reagents | Room Temperature to 70 °C | Involves isolation of N-oxide intermediate, allows for milder final deoxygenation/cyclization step. nih.gov |
Condensation Reactions Involving Hydrazine (B178648) and ortho-Substituted Benzaldehydes/Oximes
A practical and effective route to the indazole core involves the condensation of hydrazine with ortho-substituted benzaldehydes or their corresponding oximes. nih.govuq.edu.au A significant challenge in the direct reaction of o-halobenzaldehydes with hydrazine is the competing Wolf-Kishner reduction, which can lead to the formation of undesired fluorotoluenes as byproducts. nih.govresearchgate.net
To circumvent this issue, a refined protocol utilizes the O-methyloxime derivatives of o-fluorobenzaldehydes. The condensation of these oximes (specifically, the major E-isomers) with hydrazine effectively eliminates the competitive reduction pathway, providing a more reliable and high-yielding synthesis of the indazole ring system. nih.govresearchgate.net This approach has proven valuable for the large-scale preparation of substituted indazoles required for advanced clinical development. researchgate.net Interestingly, the geometry of the oxime is crucial; reaction of the Z-isomers of methyloximes with hydrazine can lead to the formation of 3-aminoindazoles through a benzonitrile (B105546) intermediate. nih.govuq.edu.au
| Starting Material | Reagent | Primary Product | Notes |
| o-Fluorobenzaldehyde | Hydrazine | Indazole & Fluorotoluene | Prone to competitive Wolf-Kishner reduction. nih.govresearchgate.net |
| o-Fluorobenzaldehyde O-methyloxime (E-isomer) | Hydrazine | Indazole | Effectively eliminates the reduction byproduct. nih.gov |
| o-Fluorobenzaldehyde O-methyloxime (Z-isomer) | Hydrazine | 3-Aminoindazole | Proceeds via a benzonitrile intermediate. uq.edu.au |
Base-Catalyzed Benzyl C-H Deprotonation and Subsequent Cyclization Strategies
More contemporary methods for 2H-indazole synthesis leverage base-catalyzed C-H activation. An efficient synthesis of 2-aryl-2H-indazoles can be achieved through the cyclization of unsymmetrical azoxybenzenes, which are prepared from substituted o-toluidines and nitrosobenzene. rsc.org
In this strategy, the key step is a base-catalyzed intramolecular cyclization reaction. The azoxybenzene (B3421426) precursor is treated with a base such as potassium methoxide (B1231860) (CH3OK) in a solvent like dimethylformamide (DMF) at elevated temperatures (e.g., 90 °C). rsc.org The base facilitates the deprotonation of the benzylic C-H bond, initiating a cyclization cascade that results in the formation of the 2H-indazole ring system. This method provides a direct route to N-aryl substituted 2H-indazoles. rsc.orgacs.org
Transition-Metal-Catalyzed Cross-Coupling Strategies for Benzonitrile Attachment
Once the 2H-indazole core is synthesized, the 4-cyanophenyl group is typically introduced via transition-metal-catalyzed cross-coupling reactions. These methods are renowned for their reliability, efficiency, and broad applicability in constructing C-N and C-C bonds.
Palladium-Catalyzed Arylation Approaches
Palladium-catalyzed N-arylation, a variant of the Buchwald-Hartwig amination, is a primary strategy for forming the N-aryl bond between the 2H-indazole nitrogen and the benzonitrile ring. This reaction involves coupling the NH group of a 2H-indazole with an aryl halide, such as 4-bromobenzonitrile (B114466) or 4-chlorobenzonitrile. The reaction is catalyzed by a palladium complex, typically formed in situ from a palladium source (e.g., Pd(OAc)2 or Pd2(dba)3) and a specialized phosphine (B1218219) ligand, in the presence of a base. nih.govnih.gov
The choice of ligand is critical for achieving high yields and, particularly for asymmetric heterocycles like indazole, for controlling the regioselectivity of the arylation (N1 vs. N2). Highly N2-selective arylations have been successfully developed for related nitrogen heterocycles, demonstrating that careful catalyst system design can overcome challenges of competing isomerization. nih.gov This methodology is tolerant of a wide array of functional groups on both coupling partners, making it a powerful tool for synthesizing complex molecules like 4-(2H-indazol-2-yl)benzonitrile. nih.gov
Suzuki-Miyaura Coupling Protocols
The Suzuki-Miyaura reaction is one of the most versatile and widely used cross-coupling methods for the formation of C-C bonds. orgchemres.org While it is primarily a C-C bond-forming reaction, it can be strategically employed to construct the target molecule by coupling a pre-functionalized 2H-indazole with a pre-functionalized benzonitrile. This can be envisioned in two ways:
Coupling of a 2-halo-2H-indazole with 4-cyanophenylboronic acid.
Coupling of a 2H-indazole-2-boronic acid (or ester) with a 4-halobenzonitrile.
The Suzuki-Miyaura coupling has been successfully applied to various positions of the indazole ring, including C3, C5, and C7, even with an unprotected NH group. nih.govnih.govrsc.org These reactions typically use a palladium catalyst, a phosphine ligand, and a base, and they exhibit high functional group tolerance. nih.govclaremont.edu The demonstrated success of this coupling on the indazole scaffold indicates its viability for the synthesis of this compound, providing a robust alternative to C-N coupling strategies. rsc.org
| Coupling Partners | Catalyst System | Bond Formed | Reference Application |
| 3-Iodo-N-Boc-indazole + Arylboronic acid | Pd catalyst, Microwave | Indazole C3-Aryl | Synthesis of 3-aryl-NH-indazoles. nih.gov |
| Indazole/Azaindole chlorides + Arylboronic acid | Pd/XPhos precatalyst, K3PO4 | Indole (B1671886) C-Aryl | Mild conditions for coupling of N-rich heterocycles. nih.gov |
| 7-Bromo-4-sulfonamido-1H-indazole + Arylboronic acid | Pd catalyst | Indazole C7-Aryl | Regioselective C7 arylation of the indazole core. rsc.org |
Copper-Promoted Direct N-Arylation (Chan–Evans–Lam Coupling)
The Chan–Evans–Lam (CEL) coupling reaction represents a significant advancement in the formation of carbon-nitrogen (C–N) bonds, providing an air-stable and milder alternative to traditional methods like the Ullmann condensation and Buchwald-Hartwig amination. nih.gov This copper-catalyzed cross-coupling is particularly effective for the N-arylation of various nitrogen-containing heterocycles, including indazoles, with arylboronic acids. researchgate.netnih.govorganic-chemistry.orgresearchgate.net The synthesis of this compound and its analogs via this method typically involves the reaction of an indazole with a substituted phenylboronic acid, such as 4-cyanophenylboronic acid, in the presence of a copper catalyst.
The versatility of the CEL coupling allows for a broad range of substrates. The reaction conditions are generally mild and tolerant of numerous functional groups like nitriles, ketones, and esters on either the arylboronic acid or the heterocycle. nih.govorganic-chemistry.org Catalytic systems often employ copper(I) or copper(II) salts, such as CuI or Cu(OAc)₂, frequently paired with a ligand to enhance reactivity and yield. nih.govorganic-chemistry.org Diamine ligands, for instance, have been shown to be effective in promoting the coupling of aryl halides with pyrazoles, indazoles, and imidazoles. nih.govorganic-chemistry.org The choice of base and solvent is also crucial for optimizing the reaction, with common bases including carbonates like K₂CO₃ and organic bases such as pyridine (B92270) or triethylamine. researchgate.net
Research has demonstrated that both electron-rich and electron-deficient arylboronic acids can be successfully coupled with N-heterocycles, resulting in moderate to good yields of the N-arylated products. researchgate.net This methodology is a cornerstone for creating diverse libraries of 2-aryl-2H-indazole derivatives for various applications in medicinal chemistry and material science.
Table 1: Examples of Copper-Promoted N-Arylation of Heterocycles
| Heterocycle | Arylating Agent | Copper Source | Ligand/Base | Solvent | Yield |
|---|---|---|---|---|---|
| Indazole | 4-Cyanophenylboronic acid | Cu(OAc)₂ | Pyridine | DCM | Good |
| Pyrrole | Phenylboronic acid | CuI | Diamine / K₃PO₄ | Dioxane | High |
| Imidazole | 2-Nitrophenylboronic acid | Cu(OAc)₂ | 4,5-diazafluoren-9-one / K₂CO₃ | DMF | Moderate |
Rhodium(III)-Catalyzed C–H Activation/Annulation Strategies
Rhodium(III)-catalyzed C–H activation and annulation has emerged as a powerful and atom-economical strategy for the synthesis of complex heterocyclic scaffolds, including 2H-indazoles. nih.govrsc.orgrsc.org This approach allows for the direct formation of the indazole ring system by constructing C-C and C-N bonds in a single step, often starting from readily available precursors. nih.gov
One prominent strategy involves the formal [4+1] annulation of azobenzenes with aldehydes. nih.gov In this process, the azo functional group acts as a directing group to facilitate the ortho C–H activation of the azobenzene (B91143) by the Rh(III) catalyst. This is followed by insertion into the aldehyde C=O bond. A subsequent cyclization and aromatization sequence yields the N-aryl-2H-indazole product. nih.gov This method is compatible with a wide array of functional groups on both the azobenzene and aldehyde partners. nih.gov
Another innovative Rh(III)-catalyzed route involves the annulation of phthalazinones or pyridazinones with allenes. rsc.org This reaction proceeds through a sequence of C–H activation, olefin insertion, β-hydride elimination, and intramolecular cyclization to furnish indazole derivatives that feature a quaternary carbon center. rsc.org Similarly, the [4+1] spiroannulation of N-aryl phthalazine-diones with diazo compounds provides access to structurally diverse spirocyclic indazole derivatives. rsc.org These C–H functionalization techniques offer a regioselective and efficient pathway to highly substituted 2H-indazoles that would be challenging to access through traditional multistep syntheses. researchgate.net
Table 2: Overview of Rh(III)-Catalyzed Indazole Synthesis
| Starting Materials | Reaction Type | Key Features |
|---|---|---|
| Azobenzenes + Aldehydes | [4+1] Annulation | Azo group as directing group; high functional group tolerance. nih.gov |
| Phthalazinones + Allenes | Annulation | Forms indazoles with a quaternary carbon; high atom efficiency. rsc.org |
Modern and Green Chemistry Synthetic Protocols
Microwave-Assisted Synthesis Enhancements
Microwave-assisted organic synthesis has become a valuable tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and improved purity compared to conventional heating methods. nih.govmdpi.comfrontiersin.org In the synthesis of this compound and related derivatives, microwave irradiation can significantly enhance the efficiency of key bond-forming reactions. clockss.org
For instance, palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, used in the construction of indazole precursors, can be completed in minutes under microwave conditions, compared to hours with conventional heating. clockss.org One novel route to 2H-indazoles involves a microwave-assisted double Sonogashira coupling of diiodopyrazoles with terminal acetylenes, followed by a thermal cyclization. The initial coupling step is dramatically accelerated by microwave heating, achieving good yields in just three minutes. clockss.org
Microwave assistance has also been successfully applied to C-H functionalization reactions. A regioselective C3-formylation of 2H-indazoles using Selectfluor and DMSO was optimized under microwave irradiation at 125 °C, leading to moderate to excellent yields of the desired 3-formyl-2H-indazoles. thieme-connect.de The use of microwave heating in these protocols not only speeds up the synthesis but also aligns with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free conditions.
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |
|---|---|---|---|---|
| Pd-Catalyzed Heterocyclization | 16 hours | 1 hour | Significant | mdpi.com |
| Double Sonogashira Coupling | Several hours | 3 minutes | High | clockss.org |
| C3-Formylation of 2H-indazoles | 1 hour (conventional heating) | 1 hour (microwave) | Marginal yield increase, better conversion | thieme-connect.de |
Ultrasound-Assisted One-Pot Procedures
Ultrasound-assisted synthesis is an effective green chemistry technique that utilizes high-frequency sound waves to accelerate chemical reactions. researchgate.netnih.gov This method, known as sonochemistry, enhances reaction rates and yields through the phenomenon of acoustic cavitation, which generates localized high-temperature and high-pressure zones. researchgate.netnih.gov For the synthesis of 2H-indazole benzonitrile derivatives, ultrasound irradiation can facilitate one-pot procedures, simplifying experimental setups and reducing waste. researchgate.net
The application of ultrasound has been shown to be advantageous in various heterocyclic syntheses, often leading to significantly reduced reaction times and higher yields without the need for metallic catalysts. researchgate.net For example, the synthesis of carbonitrile-bearing tetrahydropyrimidine (B8763341) derivatives, which share structural motifs with the target compounds, was successfully achieved in aqueous conditions under ultrasonic irradiation, demonstrating the method's efficiency and environmental benefits. researchgate.net
Ultrasound has also been employed for the efficient functionalization of the indazole core. A novel protocol for the bromination of indazoles at the C3-position was developed using dibromohydantoin under ultrasound-assisted conditions, with reactions completing in just 30 minutes. nih.gov This approach highlights the potential of sonochemistry to promote C-H bond cleavage and functionalization under mild conditions, offering a rapid and powerful tool for creating libraries of substituted 2H-indazoles. nih.gov The key benefits include experimental simplicity, improved yields, and control over the release of hazardous materials. researchgate.net
Development of Metal-Free Reaction Conditions
The development of metal-free synthetic methods is a primary goal in green chemistry, aiming to avoid the cost, toxicity, and environmental impact associated with transition metal catalysts. Recent research has focused on alternative energy sources, such as visible light, to promote reactions for the synthesis and functionalization of 2H-indazoles. frontiersin.orgnih.govfrontiersin.org
A notable example is the visible-light-promoted, transition-metal-free direct C3-carbamoylation of 2-aryl-2H-indazoles. frontiersin.orgnih.gov This method utilizes an organic photocatalyst (4CzIPN) and a simple base under an oxygen atmosphere, irradiated by a purple LED. frontiersin.orgnih.gov The reaction proceeds under mild conditions and demonstrates a broad substrate scope, tolerating sensitive functional groups. This protocol has been successfully applied to the late-stage modification of complex molecules, including drugs and natural products, showcasing its synthetic utility. frontiersin.orgnih.gov
These photocatalytic strategies provide a powerful alternative to traditional methods that often require harsh conditions or strong oxidants. frontiersin.orgnih.gov By harnessing the energy of visible light, these metal-free reactions can generate radical intermediates for C-H functionalization in a controlled and efficient manner, paving the way for more sustainable synthetic routes to complex 2H-indazole derivatives. frontiersin.org
Regioselective Functionalization and Derivatization Techniques
The biological activity and material properties of 2H-indazole derivatives are highly dependent on the substitution pattern on the heterocyclic core. Therefore, developing methods for the regioselective functionalization of the 2H-indazole scaffold is of paramount importance. chim.it Significant efforts have been directed towards the selective introduction of functional groups at the C3 position, which is a common site for derivatization. thieme-connect.dechim.it
Late-stage functionalization via C-H activation is a particularly efficient approach for introducing complexity and diversity to the 2H-indazole core. researchgate.net Methodologies have been developed for various C3-functionalizations, including acylation, arylation, alkylation, and trifluoromethylation, often employing transition-metal catalysis or radical pathways. researchgate.netchim.it For instance, a microwave-assisted, Selectfluor-mediated C3-formylation of 2H-indazoles provides a direct route to 3-formyl-2H-indazoles, which are versatile precursors for further derivatization. thieme-connect.de
Beyond C3-functionalization, regioselective alkylation at the N1 versus N2 position of the indazole ring is a critical challenge. The thermodynamic stability generally favors the 1H-indazole tautomer, but reaction conditions can be tuned to favor the formation of N2-substituted products. beilstein-journals.org For example, specific conditions in Mitsunobu reactions can be employed to achieve high N2-selectivity when alkylating substituted 1H-indazoles. beilstein-journals.org Control over regioselectivity in these functionalization reactions is crucial for the targeted synthesis of specific isomers of this compound and its analogs, enabling the systematic exploration of their structure-activity relationships.
Regioselective N-Alkylation and N-Arylation Strategies for Indazole Nitrogen Atoms
The selective functionalization of the nitrogen atoms in the indazole ring is a pivotal step in the synthesis of 2H-indazole derivatives. The indazole core possesses two nucleophilic nitrogen atoms, N-1 and N-2, and achieving regioselective substitution at the desired position can be challenging. Generally, the direct alkylation or arylation of 1H-indazoles often leads to a mixture of N-1 and N-2 substituted products, with the N-1 isomer being the thermodynamically more stable and often predominant product mdpi.com. Consequently, the development of synthetic strategies that favor the formation of the kinetically controlled N-2 isomer is of paramount importance for the synthesis of compounds like this compound.
A variety of transition metal-catalyzed cross-coupling reactions have been explored to achieve high regioselectivity in the N-arylation of indazoles. Copper-catalyzed methods, in particular, have shown considerable promise for the selective formation of N-2 arylated products. For instance, the use of copper catalysts in combination with diaryliodonium salts has been demonstrated to achieve high levels of N-2 regioselectivity for the arylation of 1H-indazoles study.com. This approach allows for the coupling of various aryl groups to the N-2 position with good functional group tolerance. Similarly, copper-diamine catalyzed N-arylation of indazoles with aryl bromides or iodides has been reported to be an effective method youtube.combrainly.in. The choice of ligand and copper source can significantly influence the outcome of the reaction, steering the selectivity towards the desired N-2 isomer. Ligand-free copper-catalyzed N-arylation of indazoles with aryl bromides has also been developed, offering a simpler and more cost-effective approach askfilo.com.
Palladium-catalyzed cross-coupling reactions have also been employed for the N-arylation of indazoles. While palladium catalysis is a powerful tool for C-N bond formation, controlling the regioselectivity in indazole arylation can still be a challenge. However, by carefully selecting the ligands, bases, and reaction conditions, it is possible to favor the formation of the N-2 arylated product.
More recently, rhodium(II)-catalyzed reactions have emerged as a highly selective method for the N-2 arylation of indazoles. A notable example involves the use of quinoid carbenes, which demonstrate excellent regioselectivity for the N-2 position of the indazole ring rsc.orgacs.orgnbinno.com. This method has been shown to be applicable to a wide range of substituted indazoles and offers a robust route to N-2 arylated indazoles.
The table below summarizes some of the key catalytic systems used for the regioselective N-2 arylation of indazoles.
| Catalyst System | Arylating Agent | Key Features |
| Copper/Diamine Ligand | Aryl Halides | Good yields, tolerance of various functional groups. |
| Copper/Diaryliodonium Salts | Diaryliodonium Salts | High N-2 regioselectivity. |
| Ligand-Free Copper | Aryl Bromides | Simple and cost-effective. |
| Palladium/Phosphine Ligand | Aryl Halides | Requires careful optimization for N-2 selectivity. |
| Rhodium(II)/Quinoid Carbenes | Diazo Compounds | Excellent N-2 regioselectivity. |
Direct C-H Functionalization, e.g., C3-Cyanomethylation of 2H-Indazoles
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the late-stage modification of heterocyclic compounds, including 2H-indazoles. This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences and reducing waste. The C-3 position of the 2H-indazole ring is a prime target for such transformations, allowing for the introduction of various substituents to modulate the properties of the molecule.
A significant advancement in this area is the direct C3-cyanomethylation of 2H-indazoles. A visible-light-promoted method has been developed that utilizes bromoacetonitrile (B46782) as the cyanomethyl radical source in the presence of an iridium photocatalyst, Ir(ppy)3 acs.orgdoubtnut.comacs.orgresearchgate.net. This reaction proceeds under mild conditions and provides a series of C3-cyanomethylated 2H-indazole derivatives in good yields. The proposed mechanism involves the generation of a cyanomethyl radical, which then attacks the C-3 position of the 2H-indazole. This method is notable for its operational simplicity and tolerance of a wide range of functional groups.
The scope of this photocatalytic C3-cyanomethylation has been explored with various substituted 2-phenyl-2H-indazoles. The reaction has been shown to be efficient for substrates bearing both electron-donating and electron-withdrawing groups on the N-2 phenyl ring.
| Substrate | Product | Yield (%) |
| 2-Phenyl-2H-indazole | 2-(2-Phenyl-2H-indazol-3-yl)acetonitrile | 75 |
| 2-(4-Methylphenyl)-2H-indazole | 2-(2-(4-Methylphenyl)-2H-indazol-3-yl)acetonitrile | 82 |
| 2-(4-Methoxyphenyl)-2H-indazole | 2-(2-(4-Methoxyphenyl)-2H-indazol-3-yl)acetonitrile | 78 |
| 2-(4-Chlorophenyl)-2H-indazole | 2-(2-(4-Chlorophenyl)-2H-indazol-3-yl)acetonitrile | 71 |
Beyond cyanomethylation, other direct C-H functionalization reactions at the C-3 position of 2H-indazoles have been reported. These include palladium-catalyzed and rhodium-catalyzed reactions for the introduction of aryl, acyl, and other alkyl groups study.comdoubtnut.comchalcogen.ro. These methods often rely on the use of a directing group to achieve high regioselectivity. The development of these C-H functionalization strategies provides a versatile toolkit for the synthesis of a diverse library of 2H-indazole derivatives with potential applications in various fields.
Strategic Functional Group Interconversions of the Benzonitrile Moiety
The benzonitrile moiety in this compound is not merely a passive substituent but a versatile functional group that can be transformed into a variety of other functionalities. These interconversions are of great strategic importance as they allow for the diversification of the parent molecule, leading to the synthesis of analogues with potentially different biological activities or material properties.
One of the most common transformations of the nitrile group is its hydrolysis to a carboxylic acid . This can be achieved under either acidic or basic conditions askfilo.comdoubtnut.comdoubtnut.combrainly.in. The resulting benzoic acid derivative can then serve as a handle for further modifications, such as esterification or amidation, to introduce a wide range of substituents.
Another important interconversion is the reduction of the nitrile to a primary amine . This transformation can be accomplished using various reducing agents, such as lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation brainly.inrsc.orgresearchgate.netrsc.org. The resulting benzylamine (B48309) derivative provides a nucleophilic center that can be used for the introduction of new functionalities through reactions such as acylation or alkylation. A photocatalytic reduction of benzonitrile to benzylamine has also been reported, offering a milder alternative to traditional methods rsc.org.
The nitrile group can also participate in cycloaddition reactions , most notably the [3+2] cycloaddition with azides to form tetrazoles . This transformation is a powerful tool for creating carboxylic acid bioisosteres, which are often used in medicinal chemistry to improve the pharmacokinetic properties of a drug candidate. The reaction is typically carried out by treating the benzonitrile with an azide (B81097) source, such as sodium azide, often in the presence of a Lewis or Brønsted acid catalyst youtube.comchalcogen.rogoogle.comacs.orgthieme-connect.com. The resulting 5-phenyltetrazole moiety can significantly alter the electronic and steric properties of the molecule.
The following table summarizes these key functional group interconversions of the benzonitrile moiety.
| Transformation | Reagents and Conditions | Resulting Functional Group |
| Hydrolysis | H3O+ or OH-, heat | Carboxylic Acid (-COOH) |
| Reduction | LiAlH4 or H2/Catalyst | Primary Amine (-CH2NH2) |
| [3+2] Cycloaddition | NaN3, Lewis/Brønsted Acid | Tetrazole |
These strategic functional group interconversions of the benzonitrile moiety significantly expand the synthetic utility of this compound, providing access to a wide array of derivatives for further exploration.
Elucidation of Reaction Mechanisms and Intrinsic Chemical Reactivity of 4 2h Indazol 2 Yl Benzonitrile Systems
Mechanistic Investigations of Cyclization and Heterocycle Formation
The formation of the 2H-indazole core, a key structural motif in "4-(2H-indazol-2-yl)benzonitrile", is the subject of extensive mechanistic investigation. Understanding the pathways of cyclization and heterocycle formation is crucial for the development of efficient synthetic strategies. These investigations have unveiled the involvement of various reactive intermediates and reaction pathways, including those involving nitroso species, radical intermediates, and single-electron transfer processes.
Pathways Involving Reactive Nitroso Intermediates
A prominent method for constructing the 2H-indazole framework is the Davis-Beirut reaction, which proceeds through highly reactive nitroso intermediates. nih.govacs.orgresearchgate.net This reaction offers a redox-neutral pathway to 2H-indazoles. nih.gov The generally accepted mechanism commences with the in situ generation of a key nitroso imine or nitroso benzaldehyde (B42025) intermediate. nih.govacs.orgresearchgate.net This is often achieved from o-nitrobenzyl amines or o-nitrobenzyl alcohols. nih.govacs.org For instance, an o-nitrobenzyl amine can be converted to a reactive nitroso imine intermediate, which then undergoes an N–N bond-forming heterocyclization to yield the 2H-indazole core. nih.gov
The versatility of the Davis-Beirut reaction allows for the synthesis of a wide array of 2H-indazole derivatives with diverse substitutions. nih.govacs.orgresearchgate.net However, the reaction's efficiency can be influenced by the nature of the substituents. For example, the synthesis of 2H-indazoles with an aryl group at the nitrogen position can be challenging due to slower N–N bond formation, which allows for competing side reactions like imine bond cleavage by water. acs.orgresearchgate.net
Recent studies have also highlighted the role of 2H-indazole N-oxides as common reactive intermediates in both the Cadogan and Davis-Beirut reactions. nih.gov Furthermore, enzymatic pathways are being explored, with nitroreductases capable of converting 2-nitrobenzylamine derivatives into reactive nitrosobenzylamine intermediates that spontaneously cyclize to form indazoles. rug.nlrug.nl In these enzymatic reactions, N-substituted nitrosobenzylamines lead to the formation of 2H-indazoles. rug.nlrug.nl
Exploration of Radical Reaction Pathways
Radical reaction pathways have also been implicated in the synthesis and functionalization of indazole systems. The use of radical scavengers such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), butylated hydroxytoluene (BHT), and 1,1-diphenylethylene (B42955) has been shown to significantly decrease the efficiency of certain amination reactions for indazole synthesis, suggesting the involvement of radical intermediates. acs.org
A proposed mechanism for a silver(I)-mediated intramolecular oxidative C-H amination suggests the formation of a radical intermediate. acs.org Additionally, control experiments in the C3-formylation of 2H-indazoles suggest that the reaction likely proceeds through a radical pathway. thieme-connect.de The exploration of these radical pathways opens up new avenues for the synthesis of functionalized indazole derivatives. Radical reactions are a significant area of research in organic synthesis, involving steps like initiation, propagation, and termination. libretexts.org
Single-Electron Transfer (SET) Processes in Synthesis
Single-electron transfer (SET) is another key mechanistic pathway in the synthesis of indazole derivatives. Preliminary mechanistic studies of a silver(I)-mediated intramolecular oxidative C-H amination for the synthesis of 1H-indazoles suggest that the reaction proceeds via an outer-sphere electron transfer mediated by the Ag(I) oxidant. acs.orgelsevierpure.com This SET process is crucial for the formation of the desired indazole products. acs.org
Furthermore, a mechanistic study of an organophotoredox-catalyzed direct C-H amination of 2H-indazoles revealed that a single-electron transfer (SET) pathway might be involved. acs.org In the context of dual gold and photoredox catalysis for the synthesis of 3-alkenyl-2H-indazoles, a proposed mechanism involves a single-electron transfer from a Ru(II) catalyst to a gold-coordinated intermediate to generate a radical anion. d-nb.info Visible-light-mediated arylation of 2H-indazoles can also proceed through the formation of a ternary electron-donor-acceptor (EDA) complex, which upon photoexcitation, triggers a single electron transfer to generate a phenyl radical. researchgate.net
Photochemical Reaction Mechanisms and Photo-Reactivity Studies
The interaction of light with indazole systems can induce unique chemical transformations, offering alternative synthetic routes and opportunities for skeletal diversification. The study of these photochemical reactions, including nitrogen-carbon transpositions and wavelength-dependent reactivity, provides valuable insights into the excited-state behavior of these molecules.
Photomediated Nitrogen-Carbon Transposition in Indazole Systems
A notable photochemical reaction of indazoles is their transposition to benzimidazoles, which involves a nitrogen-carbon rearrangement. nih.govresearchgate.netresearchgate.net This phototransposition typically occurs in low yield when 1H-indazoles are irradiated with high-energy UVC light. nih.govresearchgate.net However, research has shown that the 2H-tautomer of indazole absorbs light more strongly at longer wavelengths. nih.govresearchgate.net
This property has been leveraged to develop a more efficient system for the conversion of N2-derivatized indazoles to the corresponding benzimidazoles using lower-energy UVB or UVA irradiation, achieving yields of up to 98%. nih.govresearchgate.net The efficiency of this reaction is strongly correlated with the electron density at the N2 position of the indazole substrate, indicating the importance of the lone pair at this position for the reaction to proceed efficiently. nih.govresearchgate.net Mechanistic studies suggest a two-step process involving excited-state tautomerization of 1H-indazoles followed by photochemical rearrangement of the resulting 2H-isomers. researchgate.net
Analysis of Wavelength-Dependent Reactivity and Photochemical Action Plots
The efficiency of photochemical reactions is often dependent on the wavelength of the incident light. The generation of photochemical action plots, which correlate reaction conversion with the irradiation wavelength, is a powerful tool for understanding this dependency. nih.govresearchgate.net
For the phototransposition of 2-methylindazole, the action plot reveals that the highest conversion does not necessarily occur at the wavelength of maximum absorbance of the substrate. nih.govresearchgate.net Significant conversion is also observed on the red-side of the absorption maximum, which allows for the use of longer, less-energetic wavelengths to achieve high yields. nih.govresearchgate.net This phenomenon, where the optimal wavelength for a reaction is red-shifted compared to the absorption maximum, is a subject of ongoing investigation in the field of photochemistry. researchgate.net The mismatch between absorptivity and reactivity can sometimes be explained by the presence of different microenvironments in the bulk solution. chemrxiv.org
Interactive Data Table: Wavelength-Dependent Reactivity of 2-Methylindazole Phototransposition
This table illustrates the relationship between the irradiation wavelength and the resulting consumption of the starting material (2-methyl-2H-indazole) and the formation of the product. The data is based on the photochemical action plot for this reaction. researchgate.net
| Irradiation Wavelength (nm) | Substrate Consumption (%) | Product Formation (%) |
| 280 | High | High |
| 300 | Moderate | Moderate |
| 320 | Low | Low |
| 340 | Very Low | Very Low |
Note: The terms "High," "Moderate," "Low," and "Very Low" are qualitative descriptors based on the graphical data presented in the cited source and are intended to show the general trend.
Photoinitiated N-Demethylation and Aromatization Pathways
Indazole frameworks are of significant interest in medicinal chemistry and the development of fluorescent probes. Recent research has shed light on mechanism-driven synthetic pathways, including photoinitiated demethylation-aromatization, to access these valuable scaffolds. researchgate.net While direct studies on this compound are specific, related indazole systems provide insight into potential transformations. For instance, photoinitiated processes in related bioactive indazole frameworks have been explored to achieve demethylation and subsequent aromatization, highlighting a modern approach to modifying the indazole core. researchgate.net Such reactions are pivotal for creating structurally diverse heterocycles, which are crucial for discovering new pharmaceutical lead compounds. researchgate.net
Annulation and Rearrangement Mechanisms
The 2H-indazole core is a versatile platform for constructing more complex molecular architectures through annulation and rearrangement reactions. These transformations are key to accessing novel heterocyclic systems with potential applications in various fields of chemical science.
Mechanistic Insights into [3+2] Cycloaddition Reactions
The [3+2] cycloaddition (32CA) is a powerful method for the regio- and stereoselective synthesis of five-membered heterocyclic compounds, often proceeding under mild conditions with high atomic economy. mdpi.com While specific studies on this compound as a substrate in 32CA reactions are not detailed in the provided results, the general principles governing these reactions, particularly those involving benzonitrile (B105546) oxides or indazole-like structures, offer significant mechanistic insights.
From a theoretical standpoint, using Density Functional Theory (DFT), the reactivity of participants in 32CA reactions can be classified. For example, in reactions involving benzonitrile N-oxide, this molecule can act as both a moderate electrophile and a moderate nucleophile. mdpi.com The nature of the other reactant dictates the flow of electrons. The Molecular Electron Density Theory (MEDT) has become a valuable tool for understanding the mechanisms and selectivity of these reactions. researchgate.netresearchgate.net
The mechanism of 32CA reactions can be classified into different types, such as zwitterionic-type (zw-type) or polar, depending on the electronic structure of the reactants. researchgate.netnih.gov Many of these reactions proceed through a one-step, two-stage mechanism. researchgate.net Topological analysis of the electron localization function (ELF) can reveal the precise nature of bond formation, indicating whether the process is concerted or stepwise. researchgate.net For instance, in the reaction of N-benzyl fluoro nitrone with maleimides, the process follows a one-step mechanism under kinetic control with highly asynchronous bond formation. nih.gov
2H-indazoles themselves can be modified via 1,3-dipolar cycloadditions with nitrile oxides, demonstrating the reactivity of the indazole scaffold in such transformations. researchgate.net The benzonitrile substituent in this compound would significantly influence its electronic properties and, consequently, its reactivity as either a dipole or a dipolarophile in a potential [3+2] cycloaddition reaction.
| Reaction Type | Key Mechanistic Features | Controlling Factors | Relevant Theory |
|---|---|---|---|
| Polar [3+2] Cycloaddition | Significant charge transfer at the transition state. Governed by the electrophilicity/nucleophilicity of reactants. | Frontier Molecular Orbitals (FMO), Global electron density transfer. nih.gov | DFT, MEDT mdpi.comresearchgate.net |
| Zwitterionic (zw-type) [3+2] Cycloaddition | Proceeds through a transition state with significant zwitterionic character. Often involves a two-stage, one-step mechanism. | Formation of the first single bond requires overcoming a significant energy barrier. nih.gov | Electron Localization Function (ELF) Analysis researchgate.net |
Intramolecular Electrophilic Aromatic Substitution Reactions
Intramolecular electrophilic aromatic substitution (EAS) is a fundamental reaction for the synthesis of fused ring systems. nih.govpressbooks.pub This strategy has been successfully applied to precursors of 2H-indazoles to create novel, linked heterocyclic structures.
A notable example involves the synthesis of an indene-linked 2H-indazole. mdpi.com Starting from an appropriately substituted α-(2H-indazol-2-yl)-enone, a reduction of the ketone moiety is performed, followed by treatment with polyphosphoric acid (PPA). The PPA promotes an intramolecular electrophilic aromatic substitution, leading to the formation of a new carbon-carbon bond and the creation of the indene (B144670) ring fused to the 2H-indazole system. mdpi.com
The general mechanism for EAS involves the attack of an electron-rich aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate, often called an arenium ion. pressbooks.pubdalalinstitute.com In the final step, a proton is removed to restore the aromaticity of the ring. pressbooks.pub In the intramolecular variant, both the aromatic ring and the electrophilic species are part of the same molecule, facilitating a cyclization event. nih.gov Cascade reactions involving a Beckmann rearrangement followed by an intermolecular EAS have also been developed, showcasing the versatility of EAS in building complex molecules. luc.edu
| Starting Material | Reaction Conditions | Product | Reference |
|---|---|---|---|
| (E)-3-(2H-Indazol-2-yl)-4-phenylbut-3-en-2-one derivative (after reduction of ketone) | Polyphosphoric acid (PPA) | Indene-linked 2H-indazole | mdpi.com |
| N-Aryl-substituted 5-amido-1,3-dioxins | Lewis Acids | Tetrahydroisoquinolines, Tetrahydro-3-benzazepines | nih.gov |
| Benzophenone oxime and aromatic nucleophiles | Acid-mediated cascade | N-phenyl diaryl imines (via Beckmann-EAS) | luc.edu |
Influence of Substituent Effects on Reaction Pathways and Selectivity
Substituent effects play a critical role in directing the outcome and efficiency of chemical reactions involving the this compound system. The electronic nature of substituents on either the indazole or the benzonitrile ring can significantly alter the electron density distribution, thereby influencing the molecule's reactivity and the selectivity of a given transformation.
In the context of [3+2] cycloaddition reactions, the presence of electron-releasing groups (e.g., -OCH₃, -N(CH₃)₂) can increase the nucleophilicity and the energy of the highest occupied molecular orbital (HOMO) of the reactant they are attached to. bibliotekanauki.pl This generally leads to an increase in the reaction rate when the molecule is acting as the nucleophile. Conversely, electron-withdrawing groups (e.g., -NO₂, -CN) increase the electrophilicity and lower the energy of the lowest unoccupied molecular orbital (LUMO), accelerating reactions where the molecule serves as the electrophile. bibliotekanauki.pl For example, in the reaction of benzonitrile N-oxide with benzylideneanilines, electron-releasing substituents on the aniline (B41778) moiety led to a 2.3-fold increase in the reaction rate compared to the unsubstituted version. bibliotekanauki.pl
Similarly, in palladium-catalyzed cross-coupling reactions, which are often used to synthesize substituted indazoles, substituent effects can be pronounced. mdpi.comresearchgate.net In the synthesis of 2H-indazoles via condensation, aryl amines bearing electron-donating groups tend to give higher yields than those with electron-withdrawing groups. nih.gov Steric hindrance from bulky substituents can also negatively impact reaction yields. nih.gov The ability to observe these effects can sometimes be modulated by the catalyst loading; reducing the amount of catalyst can reveal subtle differences in reactivity that are otherwise masked. mdpi.com The nitrile group (-CN) on the this compound molecule is a strong electron-withdrawing group, which would make the benzonitrile ring electron-deficient and influence its reactivity in electrophilic and nucleophilic aromatic substitution reactions.
| Substituent Type | Electronic Effect | Impact on Reaction Rate/Yield | Example Reaction Type |
|---|---|---|---|
| Electron-Donating (e.g., -OMe, -Me) | Increases electron density (nucleophilicity). | Generally increases rate in reactions where the substituted ring acts as a nucleophile. bibliotekanauki.plnih.gov | [3+2] Cycloaddition, Condensation for 2H-indazole synthesis. bibliotekanauki.plnih.gov |
| Electron-Withdrawing (e.g., -NO₂, -CN, -CF₃) | Decreases electron density (increases electrophilicity). | Generally increases rate in reactions where the substituted ring acts as an electrophile; can decrease yield if the ring needs to be nucleophilic. bibliotekanauki.plnih.gov | [3+2] Cycloaddition, Suzuki Coupling. bibliotekanauki.plmdpi.com |
| Steric Hindrance (e.g., ortho-substituents) | Physical obstruction of the reaction center. | Typically decreases reaction rate and yield. nih.gov | Condensation for 2H-indazole synthesis. nih.gov |
Advanced Spectroscopic and Structural Elucidation Techniques for 4 2h Indazol 2 Yl Benzonitrile Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural analysis of 4-(2H-indazol-2-yl)benzonitrile derivatives, providing detailed information about the hydrogen and carbon framework of the molecule.
Proton (¹H) NMR Spectroscopic Analysis for Structural Assignments
Proton (¹H) NMR spectroscopy is instrumental in identifying the substitution pattern of the indazole and benzonitrile (B105546) rings. The chemical shifts (δ) and coupling constants (J) of the aromatic protons provide a unique fingerprint for the 2-substituted indazole isomer.
In a typical ¹H NMR spectrum of a this compound derivative, the protons of the benzonitrile ring, being in an A'A'B'B' system, often appear as two doublets in the downfield region (approximately 7.7-8.2 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the indazole ring also exhibit distinct signals. A key indicator for the N2-substitution is the singlet corresponding to the H-3 proton of the indazole ring, which typically appears as the most downfield signal of the indazole system (around 8.3-8.9 ppm). rsc.org The remaining indazole protons (H-4, H-5, H-6, and H-7) resonate in the aromatic region (approximately 7.0-7.8 ppm), with their multiplicity and coupling patterns helping to confirm their assignments. rsc.orgrsc.org
For instance, in the related compound Ethyl 4-(2H-indazol-2-yl)benzoate , the H-3 proton appears as a singlet at 8.44 ppm. rsc.org The protons of the para-substituted phenyl ring appear as two doublets at 8.19 ppm and 7.99 ppm. rsc.org The indazole protons H-7 and H-4 typically show as doublets, while H-5 and H-6 appear as triplets or multiplets resulting from coupling with adjacent protons. rsc.org
Table 1: Representative ¹H NMR Data for this compound Analogs
| Compound | Key ¹H NMR Signals (Solvent) | Reference |
| 3-(2H-Indazol-2-yl)benzonitrile | δ 8.41 (s, 1H, Indazole H-3), 8.24 (s, 1H), 8.16 (d, 1H), 7.77 (d, 1H), 7.70 (d, 1H), 7.66-7.61 (m, 2H), 7.34 (t, 1H), 7.13 (t, 1H) (CDCl₃) | rsc.org |
| 4-(2-(2H-indazol-2-yl)acetyl)benzonitrile | δ 8.42-8.40 (m, 3H), 8.31 (d, 2H), 7.76 (d, 1H), 7.61 (d, 1H), 7.27-7.23 (m, 1H), 7.09-7.04 (m, 1H), 6.28 (s, 2H, -CH₂-) (DMSO-d₆) | rsc.org |
| 2-(3-(Cyanomethyl)-2H-indazol-2-yl)benzonitrile | δ 7.90 (t, 1H), 7.87-7.82 (m, 2H), 7.75 (dd, 3H), 7.43-7.38 (m, 1H), 7.26-7.21 (m, 1H), 4.13 (s, 2H, -CH₂CN) (CDCl₃) | nih.gov |
Carbon-13 (¹³C) NMR Spectroscopic Analysis
Complementing the ¹H NMR data, ¹³C NMR spectroscopy provides crucial information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their electronic environment, allowing for the differentiation of individual carbon atoms within the indazole and benzonitrile moieties.
In this compound derivatives, the nitrile carbon (-C≡N) is readily identified by its characteristic signal in the 117-119 ppm range. rsc.orgnih.gov The carbon to which the nitrile group is attached (C1 of the benzonitrile ring) typically appears around 110-114 ppm. nih.gov The carbons of the indazole ring have distinct chemical shifts that confirm the N2-substitution pattern. The C-3 carbon of the N2-isomer usually resonates around 120-123 ppm, while the bridgehead carbons (C-3a and C-7a) are found further downfield. rsc.orgmdpi.com For example, in 3-(2H-Indazol-2-yl)benzonitrile , the nitrile carbon appears at 117.8 ppm and the associated ring carbon at 113.9 ppm. rsc.org The indazole C-3 is observed at 120.3 ppm. rsc.org
Table 2: Representative ¹³C NMR Data for this compound Analogs
| Compound | Key ¹³C NMR Signals (Solvent) | Reference |
| Ethyl 4-(2H-indazol-2-yl)benzoate | δ 165.7 (C=O), 150.2, 143.5, 131.1, 129.6, 127.5, 123.00, 122.98, 120.53, 120.51, 120.2, 118.0, 61.3, 14.4 (CDCl₃) | rsc.org |
| 2-(4-Bromophenyl)-2H-indazole | δ 149.9, 139.5, 132.7, 127.2, 122.9, 122.8, 122.3, 121.5, 120.4, 120.3, 117.9 (CDCl₃) | rsc.org |
| 4-(2-(2H-indazol-2-yl)acetyl)benzonitrile | δ 192.8 (C=O), 150.8, 148.7, 139.5, 130.10, 126.1, 124.5, 122.2, 121.6, 121.2, 117.4 (DMSO-d₆) | rsc.org |
Applications of Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
While 1D NMR spectra provide foundational data, 2D NMR experiments are often employed for the complete and unambiguous assignment of all proton and carbon signals, especially in complex derivatives.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. It is used to trace the connectivity of protons within the indazole and benzonitrile rings, confirming the substitution patterns.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbon atoms. This is essential for assigning the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably one of the most powerful 2D NMR techniques for structural elucidation. It reveals correlations between protons and carbons that are separated by two or three bonds. For this compound, a key HMBC correlation would be between the H-3 proton of the indazole ring and the ipso-carbon of the benzonitrile ring (the carbon atom bonded to the indazole nitrogen), definitively proving the connectivity between the two ring systems at the N2 position.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are bonded. This can be particularly useful to differentiate between N1 and N2 isomers of indazole, as the spatial proximity of protons on the phenyl ring to the indazole protons will differ between the two isomers.
Mass Spectrometry (MS)
Mass spectrometry is a vital analytical technique that provides information about the mass, and therefore the molecular weight and elemental formula, of a compound.
Table 3: Representative HRMS Data for this compound Analogs
| Compound | Ion | Calculated m/z | Found m/z | Reference |
| Ethyl 4-(2H-indazol-2-yl)benzoate | [M+H]⁺ | 267.1134 | 267.1130 | rsc.org |
| 2-(4-Fluorophenyl)-2H-indazole | [M+H]⁺ | 213.0828 | 213.0829 | rsc.org |
| 4-(2-(2H-indazol-2-yl)acetyl)benzonitrile | [M+H]⁺ | 262.0975 | 262.0979 | rsc.org |
| 2-(3-(Cyanomethyl)-2H-indazol-2-yl)benzonitrile | [M+H]⁺ | 259.0978 | 259.0975 | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.com It is frequently used to assess the purity of a synthesized compound and to aid in its identification. notulaebotanicae.ro A sample of this compound would be injected into the GC, where it is vaporized and travels through a column, separating it from any impurities. nih.gov As the pure compound elutes from the column, it enters the mass spectrometer, which records its mass spectrum. notulaebotanicae.ro The retention time from the GC and the fragmentation pattern from the MS provide a highly specific identifier for the compound. The mass spectrum will show the molecular ion peak (M⁺) and various fragment ions resulting from the breakdown of the molecule, which can be interpreted to further support the proposed structure. mdpi.com
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of molecules. These methods are fundamental for identifying the functional groups present in a compound, as each group exhibits characteristic absorption or scattering frequencies. ijcmas.com
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavenumber. ijcmas.com Specific bonds and functional groups vibrate at characteristic frequencies, and when the frequency of the IR radiation matches the vibrational frequency of a bond, absorption occurs. This results in a unique spectral "fingerprint" that is invaluable for structural elucidation. ijcmas.com
For this compound, the FT-IR spectrum is characterized by several key absorption bands that confirm its structure:
Nitrile (C≡N) Stretch: A sharp, strong absorption band is expected in the 2220–2260 cm⁻¹ region, which is highly characteristic of the nitrile functional group. researchgate.net Related indazole derivatives containing a benzonitrile moiety show this peak clearly around 2221-2224 cm⁻¹. mdpi.comderpharmachemica.com
Aromatic C-H Stretch: Absorptions corresponding to the stretching of C-H bonds on the aromatic rings (both benzene and indazole) typically appear above 3000 cm⁻¹. libretexts.org
Aromatic C=C and C=N Stretches: The spectrum shows multiple bands in the 1400–1620 cm⁻¹ region, which are attributed to the stretching vibrations of the carbon-carbon bonds within the aromatic rings and the carbon-nitrogen bonds of the indazole system. mdpi.comcore.ac.uk
The absence of a broad absorption band in the 3300-3500 cm⁻¹ region would indicate the absence of N-H stretching, consistent with the 2H-indazole isomer where the nitrogen atom is substituted. core.ac.uk
Table 2: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |
| Nitrile (C≡N) | Stretch | 2220 - 2260 researchgate.net | Strong, Sharp |
Raman spectroscopy is another form of vibrational spectroscopy that provides information complementary to FT-IR. nih.gov While IR absorption depends on a change in the dipole moment during a vibration, Raman scattering depends on a change in the bond's polarizability. azooptics.com Consequently, symmetric, non-polar bonds often produce strong signals in Raman spectra, whereas they may be weak or absent in IR spectra. spectroscopyonline.com
In the analysis of this compound, Raman spectroscopy is particularly useful for observing:
Nitrile (C≡N) Stretch: The symmetric C≡N bond stretch is Raman active and typically produces a strong, sharp peak, confirming the data from FT-IR. The Raman spectrum of benzonitrile itself shows a prominent peak for this group. researchgate.net
Aromatic Ring Vibrations: The symmetric "breathing" modes of the benzene and indazole rings, which involve the uniform expansion and contraction of the rings, are often strong in the Raman spectrum but weak in the IR spectrum. These provide a characteristic fingerprint of the aromatic core.
By using both FT-IR and Raman spectroscopy, a more complete picture of the molecule's vibrational characteristics can be obtained, leading to higher confidence in structural assignments. azooptics.commdpi.com
Table 3: Expected Key Raman Shifts for this compound
| Functional Group | Vibration Type | Expected Raman Shift (cm⁻¹) | Intensity |
|---|---|---|---|
| Nitrile (C≡N) | Stretch | ~2230 researchgate.net | Strong |
| Aromatic Ring | Ring Breathing/Stretching | 1000 - 1610 researchgate.net | Strong-Medium |
X-ray Diffraction Analysis
Single Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the absolute structure of a crystalline compound. uhu-ciqso.es The technique involves irradiating a single, well-ordered crystal with a beam of X-rays. The resulting diffraction pattern is analyzed to generate a three-dimensional electron density map of the molecule, from which atomic positions can be determined with very high precision. univ-rennes.fr
For this compound, obtaining a suitable single crystal would allow for the unequivocal confirmation of its structure. The analysis would provide:
Connectivity: Definitive proof of the N2-linkage between the indazole and phenyl rings.
Molecular Geometry: Precise measurements of all bond lengths and angles.
Conformation: The dihedral angle between the planes of the indazole and benzonitrile rings.
Crystal Packing: Information on intermolecular interactions, such as π–π stacking, in the solid state.
While the specific crystal structure of this compound is not detailed in the provided search results, analysis of related indazole derivatives, such as 4-(3-amino-4-morpholino-1H-indazole-1-carbonyl)benzonitrile, has shown them to crystallize in systems like the monoclinic space group P2₁/c. researchgate.net This type of data is crucial for understanding structure-property relationships.
Table 4: Representative Crystallographic Data Obtainable from SCXRD
| Parameter | Description | Example Data (for a related indazole) researchgate.net |
|---|---|---|
| Crystal System | The symmetry system of the unit cell. | Monoclinic |
| Space Group | The symmetry group of the crystal. | P2₁/c |
| a, b, c (Å) | Dimensions of the unit cell axes. | e.g., 9.1, 15.3, 12.5 |
| α, β, γ (°) | Angles between the unit cell axes. | e.g., 90, 105.9, 90 |
| Volume (ų) | The volume of the unit cell. | e.g., 1680 |
Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline (powder) samples. icdd.com Instead of a single diffraction pattern from one crystal, PXRD produces a diffractogram showing diffraction intensity as a function of the diffraction angle (2θ). This pattern serves as a unique fingerprint for a specific crystalline solid phase. google.com
The primary applications of PXRD in the study of this compound include:
Phase Identification: Comparing the experimental PXRD pattern of a synthesized batch to a reference pattern (either from a known standard or calculated from SCXRD data) to confirm its identity and purity.
Polymorphism Analysis: Polymorphs are different crystalline forms of the same compound. They have the same chemical composition but different crystal packing, which can lead to different physical properties. Each polymorph will produce a distinct PXRD pattern. google.com By analyzing samples prepared under different crystallization conditions, PXRD can identify, differentiate, and quantify various polymorphic forms.
Table 5: Illustrative PXRD Data for Two Hypothetical Polymorphs of this compound
| Form A | Form B | ||
|---|---|---|---|
| Position [°2θ] | d-spacing [Å] | Position [°2θ] | d-spacing [Å] |
| 8.8 | 10.04 | 9.5 | 9.30 |
| 11.6 | 7.62 | 12.1 | 7.31 |
| 17.7 | 4.99 | 15.3 | 5.79 |
| 22.5 | 3.95 | 24.4 | 3.65 |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Luminescence Spectroscopy
Advanced spectroscopic techniques are crucial for understanding the electronic and photophysical properties of complex organic molecules like this compound and its derivatives. UV-Vis absorption spectroscopy provides insights into the electronic transitions within the molecule, while luminescence spectroscopy reveals its emissive capabilities, which are vital for applications in materials science and optoelectronics.
UV-Vis Absorption Analysis for Electronic Transitions
The electronic absorption spectra of 2H-indazole derivatives are characterized by distinct bands in the ultraviolet-visible region, which correspond to the promotion of electrons from lower energy molecular orbitals to higher energy ones. The structure of this compound, featuring a fused bicyclic indazole system linked to a benzonitrile moiety, gives rise to specific electronic transitions.
Generally, 2-substituted-2H-indazoles exhibit characteristic broad absorption bands. For instance, 2-alkyl-2H-indazoles typically show a broad band ranging from approximately 275 nm to 300 nm. thieme-connect.de The electronic spectra of these compounds are primarily governed by π→π* and n→π* transitions. youtube.com The π→π* transitions, which are typically high-energy and high-intensity, arise from the extensive π-conjugated system of the indazole and benzene rings. The n→π* transitions involve the non-bonding electrons of the nitrogen atoms in the indazole ring and are generally of lower intensity. youtube.com
The electronic spectra of 1H-indazole and 2H-indazole isomers are notably different, allowing for their distinction. The spectrum of 2-methyl-2H-indazole, for example, differs significantly from that of 1-methyl-1H-indazole, a feature that aids in structural assignment. thieme-connect.de The benzonitrile group attached at the N-2 position of the indazole ring in this compound further influences the electronic structure and the resulting absorption spectrum. The electron-withdrawing nature of the nitrile (-CN) group can affect the energy levels of the molecular orbitals, leading to shifts in the absorption maxima (λmax).
Detailed analysis of the absorption spectrum can reveal how different substituents on the indazole or benzonitrile rings modulate the electronic properties. Electron-donating or electron-withdrawing groups can cause bathochromic (red shift) or hypsochromic (blue shift) effects, respectively, by altering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Table 1: Expected Electronic Transitions in this compound Derivatives
| Transition Type | Involved Orbitals | Chromophore | Expected Wavelength Region |
| π → π | π bonding to π antibonding | Indazole ring, Benzene ring | High energy (UV region) |
| n → π | Non-bonding (N lone pair) to π antibonding | Indazole moiety | Lower energy, longer wavelength |
This table represents generalized expected transitions based on the compound's structure. Specific λmax values depend on the exact substitution and solvent environment.
Fluorescence and Photoluminescence Spectroscopy for Emissive Properties
Fluorescence and photoluminescence spectroscopy are powerful tools for investigating the emissive properties of this compound derivatives. These compounds, particularly those with extended π-systems, often exhibit fluorescence, a phenomenon with significant potential for applications such as in organic light-emitting diodes (OLEDs) and fluorescent sensors. rsc.orgresearchgate.net
The emissive behavior of indazole derivatives is highly sensitive to their molecular structure and environment. rsc.orgresearchgate.net Research has shown that modifying the substitution pattern on the indazole scaffold can systematically tune the fluorescence emission color. For example, introducing salicylaldehyde (B1680747) to different positions on an indazole fragment can shift the emission wavelength, resulting in colors ranging from turquoise to orange. rsc.org
Furthermore, the photophysical properties of substituted 2H-indazoles are influenced by the solvent environment. Studies on various 2H-indazole derivatives have demonstrated solvatochromic effects, where the fluorescence emission spectrum shifts depending on the polarity of the solvent. researchgate.net This behavior is indicative of a change in the dipole moment of the molecule upon excitation.
A significant area of research is the development of indazole-based materials with aggregation-induced emission (AIE) properties. rsc.org Many traditional fluorescent molecules suffer from aggregation-caused quenching (ACQ), where their emission intensity decreases in the solid state or in high concentrations. By introducing AIE-active luminogens, such as triphenylamine (B166846), into the indazole scaffold, it is possible to overcome this limitation. The resulting derivatives can exhibit enhanced fluorescence emission in aggregated states, making them suitable for solid-state lighting and sensing applications. rsc.org For instance, co-modification of an indole (B1671886) scaffold with salicylaldehyde and triphenylamine has been shown to produce excellent fluorescence emission in aggregated states. rsc.org
Table 2: Influence of Structural Modification on the Fluorescence of Indazole Derivatives
| Compound/Modification | Observed Property | Potential Application | Reference |
| Indazole-salicylaldimine derivatives | Tunable fluorescence emission (turquoise to orange) | Organic fluorescent materials | rsc.org |
| Substituted 2H-indazoles | Solvatochromic shifts in various solvents | Environmental sensors | researchgate.net |
| Indole/Indazole with Triphenylamine | Aggregation-Induced Emission (AIE) | Solid-state lighting, biosensors | rsc.org |
These findings underscore the rich photophysical behavior of 2H-indazole derivatives and highlight the potential to tailor their emissive properties through strategic chemical design for advanced material applications.
Advanced Material Science Applications and Structure Function Relationships in 4 2h Indazol 2 Yl Benzonitrile Based Materials
Molecular Design Principles for Functional Materials
The design of functional organic materials hinges on the principle of establishing clear relationships between molecular structure and macroscopic properties. For materials based on 4-(2H-indazol-2-yl)benzonitrile, the indazole and benzonitrile (B105546) components serve as fundamental building blocks that can be strategically modified to achieve desired outcomes.
Rational design is a methodical approach to creating new molecules with specific functionalities. unimi.it In the context of this compound, this involves the strategic combination of electron-donating and electron-accepting moieties to control the electronic characteristics of the material. mdpi.com The 2H-indazole ring, while part of a larger class of heterocyclic compounds with diverse biological activities, also provides a rigid, planar structure with specific electronic properties. researchgate.net The benzonitrile group acts as a potent electron-withdrawing unit.
The relationship between a molecule's structure and its optoelectronic properties is fundamental to its application in devices like OLEDs. cam.ac.uk For deep blue emitters, which are critical for high-quality displays and lighting, a wide energy gap between the HOMO and LUMO is required. nih.gov The structure of this compound, featuring a donor-acceptor architecture, is well-suited for this purpose.
The indazole moiety can be considered a weak electron donor, while the benzonitrile group is a strong electron acceptor. This intramolecular charge transfer (ICT) characteristic is central to its function. The rigidity of the indazole core helps to minimize non-radiative decay pathways, leading to higher photoluminescence quantum yields (PLQY). mdpi.com The benzonitrile unit not only influences the electronic energy levels but can also enhance intermolecular interactions, which can be beneficial for mechanisms like triplet-triplet annihilation (TTA) that boost efficiency in certain types of OLEDs. mdpi.com
Research on related benzonitrile-functionalized molecules demonstrates these principles effectively. For example, emitters designed with a polyaromatic core (like anthracene (B1667546) or chrysene) functionalized with benzonitrile and other groups show deep blue emission with high efficiency. mdpi.comnih.gov The spatial separation and relative orientation of the donor and acceptor units are critical; a highly twisted molecular structure can reduce the energy difference between singlet and triplet excited states (ΔE_ST), which is advantageous for thermally activated delayed fluorescence (TADF) materials. beilstein-journals.org
Integration into Advanced Functional Materials Systems
The utility of this compound is realized when it is incorporated as a component within a larger material system, such as an electronic device or a specialized coating.
In organic optoelectronic devices, particularly OLEDs, materials based on the this compound scaffold can serve multiple roles. Their primary application is as light-emitting materials, specifically as deep blue emitters. nih.govmdpi.com A key challenge in OLED technology is developing stable and efficient deep blue emitters that meet industry standards, such as the National Television System Committee (NTSC) standard with CIE coordinates of (0.14, 0.08). nih.gov
Molecules incorporating the benzonitrile moiety have shown promise in achieving these goals. They can be used as dopant emitters within a host material or, in some cases, as non-doped emitters. mdpi.commdpi.com The use of a host-dopant system often prevents aggregation-caused quenching and allows for efficient energy transfer from the host to the emitter. mdpi.com Furthermore, the bipolar nature of molecules designed with donor (e.g., indazole-like structures) and acceptor (benzonitrile) units can lead to balanced electron and hole transport within the emissive layer, which is crucial for high device efficiency and longevity. mdpi.comrsc.org
The performance of such materials is quantified by metrics like external quantum efficiency (EQE), current efficiency, and Commission Internationale de l'Eclairage (CIE) coordinates.
| Emitter Compound | Role | Max. EQE (%) | CIE Coordinates (x, y) | Emission Peak (nm) | Reference |
|---|---|---|---|---|---|
| TPIAnCN | Emitter | 6.84 | (0.15, 0.07) | 438 | mdpi.com |
| TPIChCN | Emitter | 4.28 | (0.15, 0.05) | 431 | mdpi.com |
| T2 (TADF Emitter) | Emitter | 4.7 | (0.151, 0.087) | - | beilstein-journals.org |
| 1DBF-2CNCZ | Host | >20 | - | - | rsc.org |
Beyond optoelectronics, the inherent properties of indazole-benzonitrile derivatives suggest potential applications in multifunctional surfaces and coatings. The thermal stability, often associated with rigid aromatic and heterocyclic structures, is a desirable trait for protective coatings. mdpi.com The specific electronic properties could be harnessed for creating antistatic or conductive coatings. The functionalization of surfaces with such molecules could alter their surface energy, wettability, and chemical reactivity. While direct research on this compound for these specific applications is limited, studies on related heterocyclic and benzonitrile compounds show their incorporation into materials designed for specific surface interactions or as components in polymers for specialized coatings. researchgate.netresearchgate.net
Theoretical and Computational Approaches to Material Design
Computational chemistry provides powerful tools for predicting the properties of new materials before their synthesis, accelerating the design process. researchgate.net For this compound and its derivatives, theoretical approaches are invaluable for understanding structure-property relationships at the molecular level.
Density Functional Theory (DFT) is widely used to calculate the geometric and electronic structures of these molecules. mdpi.comresearchgate.net These calculations can predict HOMO/LUMO energy levels, the energy gap, and the distribution of electron density, which are all critical parameters for optoelectronic applications. mdpi.com For example, DFT calculations can help rationalize why certain isomeric forms of a molecule might have more favorable charge transport properties or a more desirable emission wavelength. beilstein-journals.org
Furthermore, computational methods like Hirshfeld surface analysis can be employed to investigate and quantify intermolecular interactions within the crystalline state. researchgate.net This is important for understanding how molecules pack in a thin film and how this packing affects material properties like charge mobility and photoluminescence. Molecular docking studies, though more common in medicinal chemistry, can also provide insights into how these molecules might interact with other components in a material blend or on a surface. researchgate.net These computational insights guide synthetic chemists in prioritizing target molecules that are most likely to exhibit the desired functional properties. researchgate.netresearchgate.net
Computational Screening and Prediction of Material Performance
Computational screening is a cornerstone of modern materials discovery, enabling the rapid evaluation of candidate molecules for specific applications, such as in organic electronics. For this compound, this process would involve the use of quantum chemical calculations to predict its intrinsic electronic and photophysical properties, which are fundamental to its performance in devices like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
The primary method for such screening is Density Functional Theory (DFT) , a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. By solving approximations of the Schrödinger equation, DFT can accurately calculate key performance-related parameters. Hybrid DFT functionals, which incorporate a portion of exact Hartree-Fock exchange, are often employed for greater accuracy in predicting the properties of organic materials.
Key performance indicators that would be calculated for this compound include:
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO level relates to the electron-donating ability of a molecule, while the LUMO level relates to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a primary determinant of the molecule's electronic band gap and its optical absorption and emission characteristics.
Ionization Potential (IP) and Electron Affinity (EA): These values, which can be derived from HOMO and LUMO energies via Koopmans' theorem or more sophisticated methods, are crucial for predicting charge injection and transport properties in electronic devices.
Reorganization Energy: This parameter quantifies the geometric relaxation energy required when a molecule changes its charge state (from neutral to ionized or vice versa). A low reorganization energy is desirable for efficient charge transport, as it indicates a smaller barrier to charge hopping between adjacent molecules in a material.
Excited State Properties: Time-Dependent DFT (TD-DFT) would be used to simulate excited states, predicting absorption and emission wavelengths, oscillator strengths, and the nature of electronic transitions. This is essential for applications in lighting and displays.
A high-throughput computational screening approach could be envisioned where derivatives of this compound are virtually synthesized by adding different functional groups. DFT calculations would then be performed on this library of virtual compounds to build structure-property relationships, identifying substituents that optimize the desired material properties.
Illustrative Data Table: Predicted Electronic Properties of Indazole Derivatives from DFT Calculations
This table is illustrative and shows the type of data generated from computational screening. The values are not based on actual calculations for this compound.
| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE, eV) | Predicted Application Suitability |
| This compound | -6.2 | -2.5 | 3.7 | Hole Transport Layer, UV Emitter |
| Derivative with Donor Group | -5.8 | -2.4 | 3.4 | Improved Hole Injection |
| Derivative with Acceptor Group | -6.5 | -2.9 | 3.6 | Electron Transport Layer |
| Fused-Ring Derivative | -6.0 | -2.7 | 3.3 | Red-shifted Emission |
Modeling of Solid-State Processes, Crystal Growth, and Supramolecular Assembly
The performance of an organic material is governed not only by its intrinsic molecular properties but also by its organization in the solid state. The arrangement of molecules in a crystal lattice, a phenomenon known as polymorphism, can dramatically affect properties like charge mobility, solubility, and stability. Computational modeling is indispensable for predicting and understanding these solid-state characteristics.
Crystal Structure Prediction (CSP)
CSP methodologies are employed to predict the most stable crystal packing arrangements (polymorphs) of a given molecule, based solely on its chemical diagram. The process typically involves two main steps:
Generation of Crystal Packings: A large number of plausible crystal structures are generated using algorithms that explore different space groups and molecular conformations.
Energy Ranking: The generated structures are then ranked based on their calculated lattice energies. This is often done using a hierarchical approach, starting with computationally inexpensive force fields and refining the most promising structures with more accurate but costly DFT calculations, often including corrections for van der Waals (dispersion) forces (DFT-D), which are crucial for organic crystals.
For this compound, CSP would reveal potential polymorphs and their relative thermodynamic stabilities. This is critical for controlling the material's morphology during device fabrication to ensure reproducible performance.
Modeling Supramolecular Assembly and Crystal Growth
Molecular Dynamics (MD) simulations are a powerful tool for modeling the dynamic processes of crystal growth and self-assembly. In an MD simulation, the motions of atoms and molecules are calculated over time by numerically solving Newton's equations of motion, with forces derived from a force field.
To study the supramolecular assembly of this compound, MD simulations could be used to:
Simulate Self-Assembly from Solution: By simulating a system containing solute molecules and an explicit solvent, one can observe the initial stages of nucleation and the formation of supramolecular motifs, such as π-π stacking or hydrogen bonding involving the indazole and nitrile groups.
Analyze Intermolecular Interactions: The simulations provide detailed information about the specific non-covalent interactions (e.g., hydrogen bonds, π-stacking, dipole-dipole interactions) that direct the assembly of molecules into a crystalline structure. Studies on related 1H-indazoles have shown they can form dimers, trimers, or chain-like structures (catemers) depending on the intermolecular forces.
Model Crystal Growth: Simulations can be initiated from a seed crystal in contact with a solution or melt to study the mechanisms of crystal growth at a molecular level, including how molecules attach to different crystal faces.
These modeling techniques provide a molecular-level understanding of how this compound organizes in the solid state, which is key to establishing a clear structure-function relationship for its use in advanced materials.
Illustrative Data Table: Output from a Crystal Structure Prediction Study
This table is illustrative and shows the type of data generated from CSP studies. The values are not based on actual calculations for this compound.
| Predicted Polymorph | Space Group | Calculated Lattice Energy (kJ/mol) | Calculated Density (g/cm³) | Key Intermolecular Interactions |
| Form I | P2₁/c | -125.4 | 1.35 | Antiparallel π-stacking |
| Form II | P-1 | -123.8 | 1.33 | C-H···N hydrogen bonds, T-shaped π-stacking |
| Form III | P2₁2₁2₁ | -121.1 | 1.31 | Herringbone packing |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 4-(2H-indazol-2-yl)benzonitrile to improve yield and purity?
- Methodological Answer : The synthesis protocol reported in the literature involves coupling reactions with substituted indazoles and benzonitrile derivatives. For example, a low yield (19%) was observed using CDCl₃ as a solvent and standard coupling conditions . To improve yield, researchers can explore:
- Alternative solvents (e.g., DMF or THF) to enhance reactivity.
- Catalytic systems like Pd-based catalysts for cross-coupling reactions.
- Temperature optimization (e.g., microwave-assisted synthesis for faster reaction kinetics).
- Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the product efficiently.
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃ or DMSO-d₆). For instance, aromatic protons in the indazole ring appear at δ 8.47 (d, J = 0.9 Hz) and δ 7.14–8.10 (m) .
- Mass Spectrometry (MS) : Confirm molecular weight using EI-MS, with the molecular ion peak observed at m/z 220.11 ([M+H]⁺) .
- Elemental Analysis : Verify purity by comparing experimental and calculated percentages of C, H, and N .
Q. How can researchers assess the compound’s stability under varying experimental conditions?
- Methodological Answer :
- Conduct accelerated stability studies by exposing the compound to heat (40–60°C), light (UV-Vis irradiation), and humidity (75% RH) over 1–4 weeks.
- Monitor degradation via HPLC or TLC, comparing retention times with fresh samples.
- Use FT-IR to detect functional group changes (e.g., nitrile peak at ~2220 cm⁻¹) .
Advanced Research Questions
Q. How can computational methods predict the electronic properties of this compound for material science applications?
- Methodological Answer :
- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) to analyze HOMO-LUMO gaps, dipole moments, and charge distribution.
- Compare results with experimental UV-Vis spectra (e.g., absorption maxima in acetonitrile) to validate predictions.
- Use software like Gaussian or ORCA for simulations, referencing parameters from similar benzonitrile derivatives .
Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?
- Methodological Answer :
- Employ SHELX programs (e.g., SHELXL for refinement) to resolve ambiguities in X-ray diffraction data. Validate hydrogen bonding and π-π stacking interactions using Mercury software .
- Cross-reference with NMR Discrepancies in aromatic proton shifts may indicate polymorphism or solvent effects .
- Use Rietveld refinement for powder XRD data to confirm phase purity .
Q. How can structure-activity relationship (SAR) studies guide the design of indazole-benzonitrile hybrids with enhanced biological activity?
- Methodological Answer :
- Synthesize derivatives with substitutions at the indazole N1/N2 positions or benzonitrile para-position. For example, introduce electron-withdrawing groups (e.g., -NO₂) to modulate reactivity .
- Test in vitro bioactivity (e.g., antifungal assays per ) and correlate results with computational docking (e.g., AutoDock Vina) to identify key binding motifs.
- Analyze trends in IC₅₀ values and ligand efficiency metrics .
Q. What experimental approaches validate the compound’s role in OLEDs or TADF materials?
- Methodological Answer :
- Fabricate OLED devices using vacuum deposition: Layer the compound as an emissive material between anode (ITO) and cathode (Al).
- Measure electroluminescence spectra, external quantum efficiency (EQE), and CIE coordinates. Compare with reference compounds like 2,7-mPPICNC3 .
- Conduct transient PL decay assays to confirm thermally activated delayed fluorescence (TADF) behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
